molecular formula C6H11ClFNO4S B2638427 Methyl 4-(fluorosulfonyl)pyrrolidine-2-carboxylate hydrochloride CAS No. 2193066-58-7

Methyl 4-(fluorosulfonyl)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B2638427
CAS No.: 2193066-58-7
M. Wt: 247.67
InChI Key: DLCLPPYWJADDAZ-UHFFFAOYSA-N
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Description

Methyl 4-(fluorosulfonyl)pyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H10FNO4S·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both a fluorosulfonyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(fluorosulfonyl)pyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through various methods, such as the reaction of an amino acid derivative with a suitable electrophile.

    Introduction of the Fluorosulfonyl Group: The fluorosulfonyl group can be introduced via a sulfonylation reaction. This involves the reaction of the pyrrolidine derivative with a fluorosulfonylating agent under controlled conditions.

    Esterification: The carboxylate ester is typically formed through an esterification reaction, where the carboxylic acid group is reacted with methanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The fluorosulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols in polar aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used, such as sulfonamides or sulfonyl thiols.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 4-(fluorosulfonyl)pyrrolidine-2-carboxylate hydrochloride can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. Its structure suggests it could interact with biological targets, such as enzymes or receptors, leading to therapeutic effects. Research may focus on its use as an intermediate in the synthesis of bioactive molecules.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals. Its unique functional groups make it suitable for applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 4-(fluorosulfonyl)pyrrolidine-2-carboxylate hydrochloride exerts its effects depends on its interaction with molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modify the activity of enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(chlorosulfonyl)pyrrolidine-2-carboxylate hydrochloride
  • Methyl 4-(methylsulfonyl)pyrrolidine-2-carboxylate hydrochloride
  • Methyl 4-(trifluoromethylsulfonyl)pyrrolidine-2-carboxylate hydrochloride

Uniqueness

Methyl 4-(fluorosulfonyl)pyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical transformations and potentially altering its interaction with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.

Properties

IUPAC Name

methyl 4-fluorosulfonylpyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO4S.ClH/c1-12-6(9)5-2-4(3-8-5)13(7,10)11;/h4-5,8H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCLPPYWJADDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)S(=O)(=O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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